Structural Divergence of DEFB126 from Canonical Beta-Defensins
DEFB126 is structurally distinct from canonical antimicrobial β-defensins, an important consideration for experimental design. Its observed molecular mass is 34-36 kDa, with the carbohydrate component accounting for the vast majority of its size. Enzymatic deglycosylation reduces the apparent molecular weight to 10 kDa, confirming that over 70% of its mass is attributable to its unique O-linked oligosaccharides [1]. In contrast, a prototypical β-defensin like human β-defensin 1 (HBD-1/DEFB1) is a small, non-glycosylated peptide with a molecular weight of only 3.9 kDa [2]. This near 9-fold difference in mass underscores the profound structural divergence, making DEFB126 a distinct chemical entity rather than a simple functional analog.
| Evidence Dimension | Molecular weight reflecting unique post-translational modification |
|---|---|
| Target Compound Data | 34-36 kDa (native glycosylated); reduced to 10 kDa after complete deglycosylation |
| Comparator Or Baseline | HBD-1 (DEFB1): 3.9 kDa (non-glycosylated peptide) |
| Quantified Difference | Approximately 9-fold larger molecular mass for DEFB126; over 24 kDa of mass is due to O-linked glycosylation absent in the comparator |
| Conditions | SDS-PAGE analysis of cynomolgus macaque sperm DEFB126 [1]; Synthetic HBD-1 peptide analysis [2] |
Why This Matters
This ensures procurement of a large, heavily glycosylated protein versus a simple peptide, which is critical for any research targeting glycocalyx formation, sperm surface biology, or cargo-carrying capacity of a defensin scaffold.
- [1] Yudin, A. I., Treece, C. A., Tollner, T. L., Overstreet, J. W., & Cherr, G. N. (2005). The Carbohydrate Structure of DEFB126, the Major Component of the Cynomolgus Macaque Sperm Plasma Membrane Glycocalyx. The Journal of Membrane Biology, 207(3), 119-129. View Source
- [2] 4ADi. Human beta-Defensin 1 (BD-1/hBD-1) full length (36 aa, oxidized) synthetic peptide product information. View Source
